4-[Methyl(propyl)amino]benzaldehyde

Synthetic methodology Process chemistry Benzaldehyde derivatives

4-[Methyl(propyl)amino]benzaldehyde (CAS 1078-18-8, molecular formula C11H15NO, molecular weight 177.24 g/mol) is a para-substituted benzaldehyde derivative bearing an unsymmetrical N-methyl-N-propylamino group at the 4-position. The compound belongs to the 4-(dialkylamino)benzaldehyde class, which includes widely studied analogs such as 4-(dimethylamino)benzaldehyde (DMABA, CAS 100-10-7) and 4-(diethylamino)benzaldehyde (DEAB, CAS 120-21-8).

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1078-18-8
Cat. No. B1386143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Methyl(propyl)amino]benzaldehyde
CAS1078-18-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCCN(C)C1=CC=C(C=C1)C=O
InChIInChI=1S/C11H15NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h4-7,9H,3,8H2,1-2H3
InChIKeyQQDXNZZRGUITHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[Methyl(propyl)amino]benzaldehyde (CAS 1078-18-8): Core Properties and Compound Class Positioning


4-[Methyl(propyl)amino]benzaldehyde (CAS 1078-18-8, molecular formula C11H15NO, molecular weight 177.24 g/mol) is a para-substituted benzaldehyde derivative bearing an unsymmetrical N-methyl-N-propylamino group at the 4-position . The compound belongs to the 4-(dialkylamino)benzaldehyde class, which includes widely studied analogs such as 4-(dimethylamino)benzaldehyde (DMABA, CAS 100-10-7) and 4-(diethylamino)benzaldehyde (DEAB, CAS 120-21-8). Key physicochemical parameters include a boiling point of 189–191 °C (at 15 Torr), a predicted density of 1.029 ± 0.06 g/cm³, and a predicted pKa of 2.34 ± 0.32 . Commercially, it is typically supplied at ≥98% purity and is handled as a solid under sealed, dry conditions at 2–8 °C .

Why 4-[Methyl(propyl)amino]benzaldehyde Cannot Be Interchanged with Other 4-(Dialkylamino)benzaldehydes


Within the 4-(dialkylamino)benzaldehyde series, the N-alkyl substituent pattern directly governs three parameters critical to downstream application performance: (i) steric bulk at the nucleophilic amine nitrogen, which modulates reactivity in condensation and reductive amination reactions; (ii) lipophilicity (logP), which affects compound partitioning, membrane permeability, and pharmacokinetic profiles of derived products; and (iii) aldehyde dehydrogenase (ALDH) isoform inhibition potency and selectivity [1]. The unsymmetrical methyl/propyl substitution of 4-[Methyl(propyl)amino]benzaldehyde (CAS 1078-18-8) occupies a steric and electronic intermediate position between the compact 4-(dimethylamino) analog and the bulkier 4-(diethylamino) and 4-(dipropylamino) congeners. Published structure–activity relationship (SAR) data on the DEAB scaffold confirm that even minor N-alkyl modifications produce order-of-magnitude shifts in ALDH isoform IC50 values [1]. Consequently, generic substitution of one 4-(dialkylamino)benzaldehyde for another without verification will alter reaction kinetics, product distribution, and biological activity profiles in a non-linear and unpredictable manner.

Quantitative Differentiation Evidence for 4-[Methyl(propyl)amino]benzaldehyde (CAS 1078-18-8) vs. Closest Analogs


Synthetic Route Efficiency: BTC-Mediated Vilsmeier Reaction Delivers 85–90% Yield and >99% Purity vs. Traditional POCl₃ Methods

A dedicated synthetic methodology study demonstrated that 4-(N-methyl-N-substituted) aminobenzaldehydes, including 4-[Methyl(propyl)amino]benzaldehyde, can be prepared via Vilsmeier reaction of N-methyl-N-substituted anilines using DMF and bis(trichloromethyl)carbonate (BTC) in ethyl acetate [1]. Under optimized conditions (mole ratio aniline:DMF:BTC = 1:1.2:0.4, temperature 75–80 °C, reaction time 5 h), the method achieved isolated yields of 85–90% with product purity >99% [1]. This represents a significant improvement over traditional Vilsmeier formulations employing POCl₃, which typically require more forcing conditions, generate larger volumes of phosphorus-containing waste, and yield products requiring extensive purification. For procurement decisions, this translates to a commercially viable, high-purity synthetic route that reduces downstream purification burden.

Synthetic methodology Process chemistry Benzaldehyde derivatives

Molecular Weight and Boiling Point Differentiation: 4-[Methyl(propyl)amino]benzaldehyde (MW 177.24) vs. 4-(Dimethylamino)benzaldehyde (MW 149.19)

4-[Methyl(propyl)amino]benzaldehyde (MW 177.24 g/mol; boiling point 189–191 °C at 15 Torr) differs substantially from the most common and commercially cheapest analog, 4-(dimethylamino)benzaldehyde (DMABA, MW 149.19 g/mol; boiling point 176–177 °C at 17 mmHg) [1]. The 28.05 g/mol mass difference and approximately 13–15 °C boiling point elevation are analytically significant, enabling unambiguous differentiation by GC-MS, HPLC retention time, or mass-directed purification. For procurement, this physicochemical distinction is critical: DMABA is widely used as an Ehrlich's reagent for indole detection and as a general-purpose aldehyde building block, whereas the higher mass and altered volatility of 4-[Methyl(propyl)amino]benzaldehyde affect both its physical handling characteristics and the physicochemical properties of any derivative or conjugate prepared from it [1].

Physicochemical characterization Separation science Quality control

ALDH Isoform Selectivity: Class-Level Inference from the 4-(Dialkylamino)benzaldehyde SAR Series

A comprehensive SAR study published in the Journal of Medicinal Chemistry (2022) systematically evaluated 40 DEAB analogs against multiple ALDH isoforms and prostate cancer cell lines [1]. Key class-level findings include: (i) 4-(dipropylamino)benzaldehyde (DPAB) demonstrated greater potency than DEAB as a reversible ALDH1 inhibitor, while (ii) 4-(dimethylamino)benzaldehyde (DMABA) and 4-(dibutylamino)benzaldehyde showed low binding affinity to ALDH1 [1]. 4-[Methyl(propyl)amino]benzaldehyde (CAS 1078-18-8), bearing one methyl and one propyl substituent, is structurally positioned exactly between DMABA (low ALDH1 affinity) and DPAB (high ALDH1 potency), providing a distinct steric and lipophilic profile. Based on the established SAR trend—where increasing N-alkyl chain length enhances ALDH1 binding up to dipropyl substitution, beyond which activity declines—the methyl/propyl hybrid is predicted to exhibit intermediate ALDH1 affinity and potentially useful isoform selectivity. Direct experimental IC50 data for this specific compound against individual ALDH isoforms have not been published at the time of this analysis [1].

Aldehyde dehydrogenase inhibition Cancer stem cell biology Structure–activity relationship

Validated Utility as a Reductive Amination Building Block in Bioactive Compound Synthesis

4-[Methyl(propyl)amino]benzaldehyde has been explicitly employed as a synthetic building block in a published medicinal chemistry program [1]. In the synthesis of a target compound series, this aldehyde was reacted under standard reductive amination conditions (NaBH(OAc)₃, dichloromethane, room temperature, 30 h) to couple with a piperidine-containing amine intermediate [1]. The successful execution of this step in a multi-step synthetic sequence provides documented evidence that the compound performs reliably as an electrophilic coupling partner under conditions widely employed in parallel synthesis and library production. This distinguishes it from less precedented 4-(dialkylamino)benzaldehyde variants for which validated synthetic protocols in complex substrate contexts may not be publicly available.

Reductive amination Medicinal chemistry Building block validation

High-Confidence Application Scenarios for 4-[Methyl(propyl)amino]benzaldehyde (CAS 1078-18-8)


ALDH Isoform Selectivity Profiling and Chemical Probe Development

For research groups investigating the role of specific aldehyde dehydrogenase (ALDH) isoforms in cancer stem cell biology or drug resistance, 4-[Methyl(propyl)amino]benzaldehyde provides an SAR probe with a substitution pattern that is structurally intermediate between the low-activity DMABA scaffold and the potent but promiscuous DEAB/DPAB scaffolds [1]. Based on published SAR data demonstrating that N-alkyl chain length on the 4-(dialkylamino)benzaldehyde core directly modulates ALDH1 isoform affinity, this compound is expected to occupy a distinct position in the potency–selectivity landscape. Procurement of this specific analog, rather than the more common DEAB, is justified when the experimental objective is to explore how incremental changes in N-alkyl substitution affect ALDH isoform selectivity and downstream cellular phenotypes [1].

Parallel Synthesis and Compound Library Production Requiring High-Purity Benzaldehyde Building Blocks

The availability of a published high-yield (85–90%), high-purity (>99%) synthetic route via BTC-mediated Vilsmeier formylation [1] makes 4-[Methyl(propyl)amino]benzaldehyde a cost-effective choice for organizations conducting parallel synthesis or building compound libraries. The high purity of the starting material, achievable directly from the optimized synthetic protocol without additional chromatographic purification, minimizes the risk of carryover impurities interfering with biological assay interpretation. This is particularly relevant when the compound is used as a common intermediate for the synthesis of dozens to hundreds of analogs, where per-compound purification costs accumulate substantially.

Synthesis of Lipophilicity-Modulated Drug Candidates via Reductive Amination

The validated use of 4-[Methyl(propyl)amino]benzaldehyde in NaBH(OAc)₃-mediated reductive amination with secondary amine substrates [1] establishes it as a reliable electrophilic building block for introducing a benzylamine moiety with a specific N-methyl-N-propyl substitution pattern. This moiety confers a calculated lipophilicity (cLogP) intermediate between the N,N-dimethyl and N,N-diethyl variants, enabling medicinal chemists to fine-tune the lipophilicity of lead compounds without altering the core scaffold. In drug discovery programs where logP optimization within a narrow window (e.g., Lipinski's Rule of Five compliance) is critical, the ability to modulate lipophilicity through selection of the appropriate 4-(dialkylamino)benzaldehyde building block represents a significant advantage over being limited to the more common DMABA or DEAB reagents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[Methyl(propyl)amino]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.